4-bromo-1-(3-methoxypropyl)-1H-pyrazole
説明
Structure
3D Structure
特性
IUPAC Name |
4-bromo-1-(3-methoxypropyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJYPHHYILWMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, a key heterocyclic building block for researchers in drug discovery and organic synthesis. The document elucidates its physicochemical properties, presents a detailed, field-proven synthetic protocol with mechanistic insights, and explores its applications as a versatile intermediate for creating complex molecular architectures. The strategic importance of the pyrazole core, combined with the functional handles of the bromo and N-alkyl substituents, is discussed in the context of modern medicinal chemistry.
4-bromo-1-(3-methoxypropyl)-1H-pyrazole is a substituted pyrazole identified by the CAS Number 1183903-41-4 [1]. The pyrazole ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of clinical conditions[2][3]. The unique arrangement of its two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, making it a privileged structure in drug design[2].
The subject compound is functionalized at two key positions:
-
C4-Bromo Group: The bromine atom serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for the introduction of carbon-carbon and carbon-heteroatom bonds. This is crucial for library synthesis and structure-activity relationship (SAR) studies[4][5].
-
N1-(3-methoxypropyl) Group: This alkyl chain enhances lipophilicity and can modulate the compound's solubility and metabolic profile. The ether linkage provides a potential point for hydrogen bonding and can influence the overall conformation of molecules derived from this scaffold.
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1183903-41-4 | [1] |
| Molecular Formula | C₇H₁₁BrN₂O | [1] |
| Molecular Weight | 219.08 g/mol | [1] |
| SMILES | COCCCN1N=CC(Br)=C1 | [1] |
| InChIKey | XWJYPHHYILWMTG-UHFFFAOYSA-N | [6] |
| Calculated LogP | 1.6821 | [1] |
| Topological Polar Surface Area (TPSA) | 27.05 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole is most logically achieved via a two-step sequence starting from the parent 1H-pyrazole. This approach ensures high regioselectivity and is scalable.
Step 1: Electrophilic Bromination of 1H-Pyrazole
The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic substitution. The C4 position is the most electronically and sterically favored site for such reactions.
-
Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of an electrophilic bromine atom (Br⁺) in a controlled manner, minimizing over-bromination and side reactions. The reaction proceeds readily without the need for a strong Lewis acid catalyst. A detailed protocol for the bromination of 1H-pyrazole using NBS has been well-documented[7].
Step 2: N-Alkylation of 4-bromo-1H-pyrazole
Alkylation of the pyrazole nitrogen is a standard procedure. The choice of base is critical for deprotonating the pyrazole N-H, rendering the nitrogen nucleophilic for subsequent attack on an alkyl halide.
-
Causality: A strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is highly effective. NaH irreversibly deprotonates the pyrazole, driving the reaction to completion. The resulting pyrazolide anion is a potent nucleophile that readily displaces the halide from 1-bromo-3-methoxypropane. The steric environment around the two pyrazole nitrogens is identical in 4-bromo-1H-pyrazole, so alkylation occurs without isomeric byproducts[8].
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Self-Validating System)
Objective: To synthesize 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (CAS 1183903-41-4).
Materials:
-
4-bromo-1H-pyrazole (CAS 2075-45-8)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-3-methoxypropane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-1H-pyrazole (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Rationale: The portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Attack: Stir the resulting suspension at 0°C for 30 minutes. Add 1-bromo-3-methoxypropane (1.2 eq) dropwise via syringe. Rationale: The pre-formation of the pyrazolide anion ensures that the alkylation is rapid and efficient upon addition of the electrophile.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and dilute with EtOAc and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. Rationale: Washing removes residual DMF and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the pure 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
Applications in Drug Discovery and Synthesis
The true value of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole lies in its utility as a versatile intermediate. The pyrazole core is a bioisostere for other aromatic rings and its unique electronic properties are often critical for improving biological activity and physicochemical properties[2].
Key Applications:
-
Scaffold for Kinase Inhibitors: Many small molecule kinase inhibitors utilize a substituted pyrazole core to interact with the hinge region of the ATP binding pocket. This building block provides a ready-made scaffold for elaboration. For example, 4-bromo-1-methyl-1H-pyrazole is an intermediate in the synthesis of drugs like Erdafitinib and Savolitinib[9].
-
Fragment-Based Drug Discovery (FBDD): This compound is an ideal fragment for FBDD campaigns. The pyrazole provides a vector for interaction with a target protein, while the bromo-substituent provides a reliable point for fragment evolution through coupling chemistry to grow the molecule into a higher-affinity lead compound.
-
Direct Arylation and Cross-Coupling: The C4-bromo position is primed for palladium-catalyzed direct C-H arylation at the C5 position or Suzuki-Miyaura cross-coupling at the C4 position. This allows for the systematic exploration of aryl substituents, a common strategy for optimizing drug candidates[4].
Caption: Role in a typical drug discovery workflow.
Safety and Handling
As with all laboratory chemicals, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole should be handled with appropriate care in a well-ventilated fume hood. While specific toxicology data is not available, related brominated pyrazoles and heterocyclic compounds are classified as irritants.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements for Related Compounds: Similar compounds like 4-bromopyrazole (CAS 2075-45-8) carry GHS hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. It is prudent to assume this compound carries similar risks.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended[1].
Conclusion
4-bromo-1-(3-methoxypropyl)-1H-pyrazole (CAS 1183903-41-4) is a strategically designed chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines the biologically relevant pyrazole nucleus with two distinct points for chemical modification: the N1-alkyl chain for modulating physicochemical properties and the C4-bromo group for robust and versatile cross-coupling reactions. The synthetic route is straightforward and high-yielding, making it an accessible and valuable tool for the rapid generation of diverse chemical libraries and the development of novel, high-value molecules.
References
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]
-
ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
MDPI. Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Available from: [Link]
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]
-
PubChemLite. 4-bromo-1-(3-methoxypropyl)-1h-pyrazole. Available from: [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
-
SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]
-
Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 4-bromo-1-(3-methoxypropyl)-1h-pyrazole (C7H11BrN2O) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
An In-depth Technical Guide to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[2][3] Pyrazole-containing drugs have shown efficacy across a wide spectrum of diseases, including cancer, inflammatory disorders, viral infections, and neurological conditions.[1][4][5] The success of this scaffold lies in its unique electronic properties and its capacity to be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of a bromine atom at the C4 position, as in 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making it a highly attractive building block in the synthesis of complex drug candidates.[6][7] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, offering insights for its effective utilization in research and development.
Synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole: A Strategic Approach
The synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole can be strategically approached through a two-step process involving the initial formation of the pyrazole core followed by selective bromination. A plausible and efficient route commences with the condensation of a suitable 1,3-dicarbonyl compound with a hydrazine derivative, a well-established method for pyrazole synthesis.[1]
Proposed Synthetic Pathway
A logical synthetic strategy involves the reaction of 4-bromo-1H-pyrazole with 1-bromo-3-methoxypropane. This N-alkylation reaction is a common method for introducing substituents on the pyrazole nitrogen.
Caption: Proposed N-alkylation for the synthesis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
Detailed Experimental Protocol
Materials:
-
4-bromo-1H-pyrazole
-
1-bromo-3-methoxypropane
-
Sodium hydride (NaH) 60% dispersion in mineral oil or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for 4-bromo-1-(3-methoxypropyl)-1H-pyrazole is not extensively published, its key physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1183903-41-4 | [8] |
| Molecular Formula | C₇H₁₁BrN₂O | [8] |
| Molecular Weight | 219.08 g/mol | [8] |
| Appearance | Predicted: Colorless to light yellow oil or solid | N/A |
| Boiling Point | Predicted: ~250-300 °C at 760 mmHg | N/A |
| LogP | 1.6821 | [8] |
| TPSA | 27.05 Ų | [8] |
| H-Bond Acceptors | 3 | [8] |
| H-Bond Donors | 0 | [8] |
| Rotatable Bonds | 4 | [8] |
| ¹H NMR (Predicted) | δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~3.4 (t, 2H, O-CH₂), ~3.3 (s, 3H, O-CH₃), ~2.1 (m, 2H, CH₂) | N/A |
| ¹³C NMR (Predicted) | δ (ppm): ~138 (pyrazole-C), ~128 (pyrazole-C), ~95 (pyrazole-C-Br), ~70 (O-CH₂), ~58 (O-CH₃), ~50 (N-CH₂), ~30 (CH₂) | N/A |
Chemical Reactivity and Potential for Further Functionalization
The 4-bromo substituent on the pyrazole ring is a key feature that allows for a variety of subsequent chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Caption: Potential cross-coupling reactions of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
The methoxypropyl side chain is generally stable under many reaction conditions. However, strong acidic conditions could potentially lead to ether cleavage.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole have not been reported, the broader class of brominated pyrazoles serves as crucial intermediates in the synthesis of pharmacologically active compounds.[9] The bromo functionality allows for the introduction of various substituents that can modulate the biological activity of the final compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors used in oncology.[2][3]
-
Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial and Antiviral Activity: Pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[1][3]
The 1-(3-methoxypropyl) substituent can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This side chain may also engage in specific interactions within a biological target's binding pocket.
Conclusion
4-bromo-1-(3-methoxypropyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the C4-bromo group make it an attractive starting material for generating diverse chemical libraries for drug discovery programs. The insights provided in this guide aim to facilitate its use by researchers and scientists in the development of the next generation of pyrazole-based therapeutics.
References
- Research and Reviews. (2024, September 25).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Royalchem. (2024, January 18).
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- ChemScene. 4-Bromo-1-(3-methoxypropyl)-1h-pyrazole.
- PubChemLite. 4-bromo-1-(3-methoxypropyl)-1h-pyrazole.
- MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Sigma-Aldrich. 4-Bromo-3-methoxy-1H-pyrazole | 1147011-26-4.
- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
- Punagri. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- SIOC Journals.
- International Journal of Multidisciplinary Research and Development.
- Sigma-Aldrich. 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
Sources
- 1. rroij.com [rroij.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. royal-chem.com [royal-chem.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]
Application Note: Advanced Purification Protocols for 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole and its Derivatives
Introduction and Chemical Context
The N-alkylation of pyrazoles is a foundational transformation in modern medicinal chemistry, providing access to diverse bioactive scaffolds[1]. Among these, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (CAS No. 1183903-41-4) serves as a highly versatile building block[2]. The 4-bromo substituent offers a reliable handle for late-stage Suzuki or Buchwald-Hartwig cross-coupling, while the 3-methoxypropyl chain balances lipophilicity and hydrogen-bond accepting capacity (Topological Polar Surface Area: 27.05 Ų)[2].
The synthesis of this molecule and its derivatives typically involves the base-mediated N-alkylation of 4-bromopyrazole with 1-bromo-3-methoxypropane (or the corresponding chloride) in a polar aprotic solvent such as DMF or Acetonitrile[3]. While the reaction is straightforward, the purification of the resulting crude mixture presents specific physicochemical challenges that require a strategically designed workflow.
Mechanistic Impurity Profiling
As a Senior Application Scientist, it is critical to understand why specific purification methods succeed or fail. The crude reaction mixture typically contains four primary components, each with distinct physicochemical properties:
-
Target Product (4-Bromo-1-(3-methoxypropyl)-1H-pyrazole): A moderately lipophilic oil (LogP ~1.68) lacking any hydrogen-bond donors[2].
-
Unreacted 4-Bromopyrazole (Starting Material): Contains a free N-H bond, which acts as a strong hydrogen-bond donor. This drastically alters its retention on normal-phase silica.
-
1-Bromo-3-methoxypropane (Alkylating Agent): Highly volatile, non-polar, and lacks UV absorbance.
-
Reaction Solvent & Base (e.g., DMF, K₂CO₃): Highly polar, water-soluble components that can severely disrupt chromatographic stationary phases if not removed.
-
Regioisomers (For Asymmetric Derivatives Only): While the parent 4-bromopyrazole is structurally symmetric (yielding only one product upon alkylation), functionalized derivatives (e.g., 3-methyl-4-bromopyrazole) will yield a mixture of N1 and N2 regioisomers governed by steric hindrance[1]. These isomers often require specialized reverse-phase separation[4].
Figure 1: Logical resolution pathways for pyrazole N-alkylation impurities.
Experimental Workflows & Protocols
The following self-validating protocols are designed to sequentially strip away impurities based on the mechanistic principles outlined above.
Protocol A: Liquid-Liquid Extraction (Reaction Workup)
Objective: Complete removal of DMF, inorganic bases, and highly polar pyrazolium salts (over-alkylation products)[3].
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a 1:10 (Reaction:EtOAc) volume ratio.
-
Primary Wash (The LiCl Wash): Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × equal volume to the organic layer).
-
Expert Insight & Causality: Standard aqueous washes often leave 5–10% DMF in the organic layer. DMF causes severe band broadening and co-elution during normal-phase chromatography. The high charge density of the lithium ion creates a massive hydration sphere that effectively "pulls" DMF into the aqueous phase, ensuring a pristine organic layer.
-
-
Secondary Wash: Wash with saturated aqueous NaCl (brine) (1 × equal volume) to remove residual water from the EtOAc phase.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo at 35 °C to yield the crude product as an oil.
Protocol B: Normal Phase Flash Chromatography
Objective: Separation of the target product from unreacted alkyl halide and 4-bromopyrazole.
-
Column Equilibration: Pre-equilibrate a silica gel column (230–400 mesh) with 100% Hexanes.
-
Sample Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and load it onto the column.
-
Expert Insight & Causality: If residual DMF is suspected, use dry-loading (adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent) to prevent the polar solvent from dragging impurities down the column prematurely.
-
-
Elution Gradient: Run a step gradient from 100% Hexanes to 70:30 Hexanes:EtOAc.
-
Fraction Collection & Validation:
-
0–5% EtOAc: Unreacted 1-bromo-3-methoxypropane elutes first. (Note: This compound is UV-inactive; validate its removal via TLC stained with KMnO₄).
-
10–20% EtOAc: The target 4-bromo-1-(3-methoxypropyl)-1H-pyrazole elutes. Validate via TLC (UV 254 nm active).
-
>30% EtOAc: Unreacted 4-bromopyrazole elutes. Causality: The free N-H bond of the starting material acts as a strong hydrogen-bond donor, interacting intimately with the silanol (Si-OH) groups on the silica gel, causing it to stick strongly to the column[1].
-
Figure 2: Step-by-step downstream purification workflow for N-alkylated pyrazoles.
Protocol C: Reverse-Phase Preparative HPLC (For Asymmetric Derivatives)
Objective: Resolution of N1/N2 regioisomers generated when alkylating asymmetric 4-bromopyrazole derivatives (e.g., 3-methyl-4-bromopyrazole)[4].
-
Expert Insight & Causality: Regioisomers of N-alkylated pyrazoles often exhibit nearly identical retention factors (Rf) on normal-phase silica because their overall dipole moments and hydrogen-bonding capacities are virtually indistinguishable. Reverse-phase HPLC leverages subtle differences in hydrophobic surface area to achieve baseline resolution[4].
-
Column: C18 Preparative Column (e.g., 19 × 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 10% B to 90% B over 25 minutes. Flow rate: 15 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Validation: Lyophilize the collected fractions and validate regioisomeric purity via 2D-NMR (NOESY or HMBC) to confirm the spatial relationship between the methoxypropyl chain and the pyrazole ring substituents[1].
Quantitative Data Summary
The table below summarizes the physicochemical rationale and expected clearance for each component in the crude mixture.
| Component | Characteristic | LogP / Polarity | Primary Clearance Method | Expected Clearance |
| 1-Bromo-3-methoxypropane | Volatile, lipophilic | High | Evaporation / Early elution (Silica) | > 99% |
| 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole | Target Product | ~1.68 | Elutes at ~15-20% EtOAc | N/A (Retained) |
| 4-Bromopyrazole | N-H H-bond donor | Low | Late elution (Silica) | > 98% |
| DMF (Solvent) | Polar aprotic | Very Low | 5% LiCl Aqueous Wash | > 99.5% |
| Regioisomers (Derivatives) | Isomeric | ~1.68 | Reverse-Phase HPLC | > 95% (Isomeric Purity) |
References
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates". Organics, 2022, 3(2), 111-121. URL:[Link]
-
Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". The Journal of Organic Chemistry, 2022, 87(15), 10018–10025. URL:[Link]
-
Goikhman, R., Jacques, T. L., & Sames, D. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition". Journal of the American Chemical Society, 2009, 131(8), 3042–3048. URL:[Link]
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Pyrazole Core Diversification: A Guide to Microwave-Assisted Cross-Coupling with 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Introduction: The Convergence of Microwave Technology and Privileged Scaffolds
In the landscape of modern medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant molecules. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. The functionalization of this core, particularly at the C4 position, is a critical strategy for modulating pharmacological activity. The subject of this guide, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, represents a versatile building block for such diversification. The methoxypropyl group at the N1 position enhances solubility and can influence pharmacokinetic properties, making this a highly valuable starting material.
Traditional cross-coupling methodologies, while foundational, often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[2][3] By utilizing microwave irradiation, chemists can achieve rapid, uniform, and efficient heating of reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[1][4][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves, generating heat.[6][7] This direct and efficient energy transfer allows for "superheating" of solvents in sealed vessels far above their atmospheric boiling points, accelerating reaction rates.[4]
This technical guide provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions utilizing 4-bromo-1-(3-methoxypropyl)-1H-pyrazole. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step protocols with a focus on reproducibility, and offer insights gleaned from extensive laboratory experience.
The Power of Microwave Irradiation in Synthesis
The application of microwave energy to chemical reactions offers several distinct advantages over conventional heating methods.[2][8]
-
Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours or even days to mere minutes.[4]
-
Enhanced Yields and Purity: The rapid and uniform heating often leads to higher yields and a reduction in the formation of byproducts, simplifying purification.[1][5]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results.[4]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, resulting in lower energy consumption compared to heating an entire oil bath.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions can accelerate the discovery of new chemical entities.
It is crucial to employ dedicated microwave reactors designed for chemical synthesis, as domestic microwave ovens lack the necessary safety features and control over reaction parameters.[9][10]
Core Building Block: 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
The starting material for the protocols outlined below is 4-bromo-1-(3-methoxypropyl)-1H-pyrazole. This compound can be synthesized or procured from commercial suppliers.[11]
| Property | Value |
| Molecular Formula | C₇H₁₁BrN₂O |
| Molecular Weight | 219.08 g/mol |
| CAS Number | 1183903-41-4 |
| Appearance | Varies (typically an oil or low-melting solid) |
| Storage | Sealed in a dry environment at 2-8°C[11] |
Protocol I: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[12][13] Its tolerance of a wide range of functional groups makes it particularly valuable in drug discovery.
Scientific Principle & Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12][13] Microwave irradiation dramatically accelerates these steps, leading to rapid and efficient coupling.[14][15] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like protodeboronation.[16]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Detailed Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos).[16]
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).[12]
-
Inert Atmosphere: If using an air-sensitive catalyst, purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Sealing: Securely cap the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with a power setting that allows for a rapid ramp to the target temperature (e.g., 120 °C) and hold for the specified time (e.g., 10-20 minutes).[12]
-
Cooling: After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.[17]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-(3-methoxypropyl)-1H-pyrazole.
Representative Reaction Parameters
| Parameter | Condition A | Condition B |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | None | SPhos (5 mol%) |
| Base | Na₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Ethanol/H₂O (1:1)[12] |
| Temperature | 120 °C | 110 °C |
| Time | 15 min | 20 min |
| Expected Yield | 75-95% | 80-98% |
Protocol II: Microwave-Assisted Mizoroki-Heck Cross-Coupling
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[18] This reaction is a powerful tool for the synthesis of substituted alkenes.
Scientific Principle & Rationale
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond.[19][20] A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst. Microwave irradiation can significantly accelerate this process, particularly for less reactive substrates.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Mizoroki-Heck Coupling.
Detailed Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, combine 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), and a suitable base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[19]
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Inert Atmosphere: Purge the vial with an inert gas for 5-10 minutes.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a temperature between 130-150 °C for 15-30 minutes.
-
Cooling: Allow the vial to cool to a safe temperature before opening.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography.
Representative Reaction Parameters
| Parameter | Condition A | Condition B |
| Palladium Source | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | PPh₃ (4 mol%) | None |
| Base | Et₃N (2.0 equiv) | K₂CO₃ (3.0 equiv)[21] |
| Solvent | DMF | NMP |
| Temperature | 140 °C | 150 °C |
| Time | 20 min | 25 min |
| Expected Yield | 70-90% | 65-85% |
Protocol III: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[22][23]
Scientific Principle & Rationale
Similar to the other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[22] The key steps are the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for the success of this reaction.[22] Microwave heating can overcome the activation barriers in this process, leading to rapid C-N bond formation.[24][25]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Detailed Protocol
-
Reagent Preparation: To an oven-dried microwave vial containing a stir bar, add 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[22]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (5 mL).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a temperature between 110-140 °C for 20-40 minutes.[25]
-
Cooling: Allow the vial to cool to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Representative Reaction Parameters
| Parameter | Condition A | Condition B |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%)[22] | RuPhos (4 mol%) |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 120 °C | 130 °C |
| Time | 30 min | 35 min |
| Expected Yield | 70-95% | 75-97% |
Safety Considerations
Microwave-assisted synthesis involves high temperatures and pressures, and appropriate safety precautions must be taken.[9]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[9][10] Domestic microwave ovens are not suitable and can be extremely dangerous.[9]
-
Pressure and Temperature Monitoring: Always use vessels and caps rated for the temperatures and pressures that will be generated.[17] Do not exceed the manufacturer's recommended limits.
-
Proper Cooling: Allow reaction vessels to cool to a safe temperature before opening to avoid rapid and dangerous depressurization.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.[9]
-
Exothermic Reactions: Be cautious with potentially exothermic reactions. Start with small-scale experiments to assess the reaction profile.
Conclusion
The combination of the versatile 4-bromo-1-(3-methoxypropyl)-1H-pyrazole building block and the efficiency of microwave-assisted synthesis provides a powerful platform for the rapid diversification of the pyrazole core. The protocols detailed in this guide for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions offer robust starting points for researchers in drug discovery and materials science. By leveraging the benefits of microwave irradiation, scientists can accelerate their research, improve synthetic efficiency, and explore novel chemical space with greater speed and precision.
References
-
Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
ResearchGate. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
ACS Publications. (2010, November 12). Microwave Chemistry: General Features and Applications. Retrieved from [Link]
-
ResearchGate. (2009, October 29). Microwave Chemistry: A Review. Retrieved from [Link]
-
Microwave Chemical. (n.d.). Microwaves as an Energy Transfer Method in Chemical Processes. Retrieved from [Link]
-
MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
Chinese Chemical Letters. (2014, February 21). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2022, March 21). Importance of Microwave Heating In Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. Retrieved from [Link]
-
PubMed. (2011, August 19). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Retrieved from [Link]
-
KTU ePubl. (2024, December 27). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved from [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Retrieved from [Link]
-
MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2014, October 17). Swarnkar Deepak et al: Microwave-assisted synthesis of some biologically active pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]
Sources
- 1. ijrpas.com [ijrpas.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. ijper.org [ijper.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. chemscene.com [chemscene.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. html.rhhz.net [html.rhhz.net]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 25. epubl.ktu.edu [epubl.ktu.edu]
Application Note: Advanced N-Protecting Group Strategies for Regioselective Pyrazole Synthesis
The Regioselectivity Conundrum in Pyrazole Chemistry
Pyrazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science, forming the core of blockbuster drugs like Celecoxib and clinical candidates such as Danusertib[1][2]. However, the inherent annular tautomerism of the 1H-pyrazole ring presents a formidable challenge during late-stage functionalization. The rapid proton exchange between the N1 and N2 atoms creates an equilibrium that distributes electron density and nucleophilicity unpredictably across the ring[3].
Consequently, direct electrophilic substitution or C-H activation often yields intractable mixtures of regioisomers[4][5]. To achieve absolute regiocontrol—particularly at the C3 and C5 positions, which possess similar dissociation energies—application scientists must employ strategic N-protection. By anchoring a protecting group to one nitrogen, the tautomeric equilibrium is locked, allowing for predictable, sterically or electronically directed functionalization[4].
Caption: Pyrazole tautomerism resolution via N-protection and directed functionalization.
Mechanistic Causality: Choosing the Right Protecting Group
The selection of a protecting group is not merely a defensive measure against unwanted side reactions; it is an active, regiochemistry-directing strategy.
Directed ortho-Metalation (DoM) via SEM and THP
The 2-(trimethylsilyl)ethoxymethyl (SEM) and tetrahydropyranyl (THP) groups are highly effective for functionalizing the C5 position. The causality lies in the Directed ortho-Metalation (DoM) mechanism. The ether oxygen atoms within the SEM or THP moieties act as Lewis bases, coordinating with the Lewis acidic lithium cation of reagents like n-butyllithium (n-BuLi). This pre-coordination brings the strong base into close proximity with the C5 proton, dramatically lowering the activation energy for deprotonation and ensuring exclusive C5-lithiation[1][6].
Steric Shielding via Trityl (Tr)
Conversely, if functionalization at the C4 position is desired, the triphenylmethyl (Trityl) group is employed. The massive steric bulk of the three phenyl rings physically blocks incoming electrophiles from accessing the adjacent C3 and C5 positions, effectively funneling electrophilic aromatic substitution (SEAr) exclusively to the C4 carbon[7].
Thermodynamic Isomerization of THP
A unique advantage of the THP group is its capacity for thermal isomerization. When a pyrazole is protected with THP and subsequently alkylated at the C5 position, the resulting 5-alkyl-1-(THP) isomer experiences significant steric strain. Heating this intermediate provides the activation energy necessary for the THP group to migrate to the less hindered nitrogen, yielding the thermodynamically stable 3-alkyl-1-(THP) isomer. This solvent-free, thermal "protecting-group switch" bypasses the need for harsh acid-catalyzed deprotection/reprotection cycles[8][9].
Quantitative Comparison of Protecting Groups
| Protecting Group | Introduction Reagents | Deprotection Reagents | Regiodirecting Effect | Key Advantages & Causality |
| SEM | SEM-Cl, NaH, THF/DMF, 0°C[1] | 4N HCl/Dioxane or TBAF/THF[7][10] | Directs to C5 via DoM | Base-stable; enables sequential C-arylation and N-alkylation via "SEM transposition"[6]. |
| THP | DHP, PPTS or TsOH, CH₂Cl₂[7] | HOAc/THF/H₂O (4:2:1), 45°C[7] | Directs to C5 via DoM | Green, solvent-free protocols available; capable of thermal isomerization (5-alkyl to 3-alkyl)[8]. |
| Trityl (Tr) | Tr-Cl, DMAP, Et₃N, CH₂Cl₂[7] | TsOH/MeOH or TFA/CH₂Cl₂[7] | Directs to C4 (Steric) | Massive steric bulk prevents C3/C5 attack; highly crystalline intermediates aid purification. |
| PMB | PMB-Cl, NaH, DMF | TFA/CH₂Cl₂ or DDQ/H₂O[7] | Neutral/None | Orthogonally removable via oxidation (DDQ) in the presence of acid-labile groups[7]. |
Workflow Visualization: The SEM-Directed Functionalization
Caption: SEM-directed ortho-metalation (DoM) workflow for regioselective C5 functionalization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints (such as gas evolution and TLC monitoring) ensure the scientist can verify the success of each step before proceeding, minimizing downstream failures.
Protocol A: Regioselective SEM Protection and Fluoride-Mediated Deprotection
This protocol utilizes sodium hydride for irreversible deprotonation, driving the protection to completion. Deprotection leverages the silicon-fluoride bond strength (via TBAF) to cleanly remove the SEM group under mild conditions, preserving acid-sensitive functional groups[7][11].
Part 1: N-SEM Protection
-
Preparation : Flame-dry a 500 mL round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv). Wash the NaH with anhydrous hexane (2 × 20 mL) to remove the mineral oil, decanting the solvent carefully.
-
Deprotonation : Suspend the washed NaH in anhydrous THF (300 mL) and cool to 0 °C using an ice bath. Dissolve the starting 1H-pyrazole (1.0 equiv) in anhydrous THF (100 mL) and add it dropwise over 30 minutes[1].
-
Self-Validation Checkpoint: Observe continuous H₂ gas evolution. The cessation of bubbling indicates complete formation of the pyrazolide anion.
-
-
Alkylation : Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.05 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12–16 hours)[1].
-
Workup : Quench the reaction carefully with distilled water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Part 2: TBAF-Mediated Deprotection
-
Reaction Setup : Dissolve the C5-functionalized SEM-pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Fluoride Cleavage : Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 6.0 equiv) dropwise at room temperature. Heat the mixture to 60 °C and stir for 4–6 hours[11].
-
Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). The highly non-polar SEM-protected starting material will disappear, replaced by a significantly more polar spot (the free pyrazole).
-
-
Workup : Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃ to remove residual acidic byproducts, dry over MgSO₄, and concentrate.
Protocol B: Green THP Protection and Thermal Isomerization
This protocol exploits the thermal lability of the THP group to execute a solvent-free isomerization, converting a sterically hindered 5-alkyl pyrazole into the thermodynamically favored 3-alkyl pyrazole[8][9].
-
Protection : In a round-bottom flask, combine the 1H-pyrazole (1.0 equiv), 3,4-dihydro-2H-pyran (DHP, 1.5 equiv), and a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) in CH₂Cl₂[7]. Stir at room temperature until TLC indicates complete consumption of the pyrazole.
-
C5-Lithiation/Alkylation : Subject the isolated 1-(THP)-pyrazole to standard DoM conditions (n-BuLi, -78 °C, THF), followed by the addition of an alkyl halide to yield the 5-alkyl-1-(THP)-pyrazole intermediate.
-
Thermal Isomerization : Place the purified 5-alkyl-1-(THP)-pyrazole in a sealed reaction vial without solvent. Heat the neat compound to 150 °C for 2–4 hours.
-
Causality Note: The thermal energy overcomes the activation barrier, allowing the THP group to dissociate and recombine at the less sterically hindered adjacent nitrogen[8].
-
-
Deprotection : Dissolve the resulting 3-alkyl-1-(THP)-pyrazole in a mixture of HOAc/THF/H₂O (4:2:1) and heat to 45 °C for 3 hours to quantitatively yield the free 3-alkylpyrazole[7].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
Technical Support Center: Preventing Dehalogenation of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Welcome to the Technical Support Center for the synthesis and modification of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation. Unwanted removal of the bromine atom can significantly reduce the yield of your desired product and complicate purification. This resource provides in-depth technical guidance to help you navigate these challenges.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: I am observing a significant amount of the dehalogenated byproduct, 1-(3-methoxypropyl)-1H-pyrazole, in my cross-coupling reaction. What are the likely causes?
Answer: The formation of a dehalogenated byproduct is a common issue in palladium-catalyzed cross-coupling reactions.[1][2][3] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This reactive intermediate can then transfer a hydride to the pyrazole ring, leading to the loss of the bromine atom. Several factors can contribute to the formation of Pd-H species:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or hydroxides, can promote dehalogenation.[1][4] Some bases can also act as hydride donors.[4][5]
-
The Solvent: Protic solvents such as alcohols (methanol, ethanol) or even residual water in your reaction can serve as a source of hydrides.[1][2][6]
-
The Ligand: The choice of phosphine ligand is critical. Less sterically hindered and electron-poor ligands may not effectively promote the desired cross-coupling pathway, allowing the dehalogenation side reaction to become more prominent.[1]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1]
Question: How can I confirm that dehalogenation is occurring and quantify the extent of the problem?
Answer: You can identify and quantify the dehalogenated byproduct using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify the desired product and the dehalogenated byproduct based on their different retention times and mass spectra.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude reaction mixture will show characteristic signals for both the desired product and the dehalogenated pyrazole. The disappearance of the singlet in the aromatic region for the C4-proton of the pyrazole ring and the appearance of a new signal will indicate dehalogenation. Integration of the respective signals can provide a quantitative ratio of the two compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS can be used to separate and identify the components of your reaction mixture.
In-Depth Analysis: The Mechanism of Dehalogenation
Understanding the mechanism of dehalogenation is key to preventing it. In palladium-catalyzed cross-coupling reactions, the desired productive cycle competes with an undesired dehalogenation cycle.
The formation of a palladium-hydride species is the critical step in the dehalogenation pathway.[2][3] This can occur through several mechanisms, including the reaction of the palladium catalyst with the base, solvent, or impurities.[6] Once formed, the Pd-H species can intercept the aryl-palladium intermediate that is crucial for the cross-coupling reaction.
Figure 1: Competing catalytic cycles of cross-coupling and dehalogenation.
Preventative Strategies and Optimized Protocols
To minimize the dehalogenation of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, a systematic optimization of your reaction conditions is crucial.
1. Catalyst System Selection:
The choice of palladium precursor and ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][8]
| Ligand Family | Specific Examples | Key Characteristics |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Sterically hindered biaryl phosphines that promote fast C-C and C-N bond formation.[1][8] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Effective for sterically demanding substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors that form stable palladium complexes.[5][9] |
2. Base Selection:
The choice of base can significantly impact the extent of dehalogenation. Weaker inorganic bases are generally preferred over strong alkoxide or hydroxide bases.[1]
| Base Type | Specific Examples | Recommendation |
| Carbonates | K₂CO₃, Cs₂CO₃ | Often the best first choice for minimizing dehalogenation.[1] |
| Phosphates | K₃PO₄ | A good alternative, particularly in Suzuki-Miyaura couplings.[1] |
| Alkoxides | NaOtBu, KOtBu | Use with caution, as they are known to promote dehalogenation.[1][4] |
3. Solvent Selection:
Aprotic solvents are highly recommended to avoid providing a source of hydrides.
| Solvent Type | Specific Examples | Recommendation |
| Aprotic Ethers | Dioxane, Tetrahydrofuran (THF) | Excellent choices for many cross-coupling reactions.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Suitable for higher temperature reactions. |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Avoid if possible, or use anhydrous conditions if absolutely necessary.[1][6] |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole with an arylboronic acid, designed to minimize dehalogenation.
Materials:
-
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the XPhos Pd G2 precatalyst under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Optimized Suzuki-Miyaura coupling workflow.
Frequently Asked Questions (FAQs)
Q1: Is 4-bromo-1-(3-methoxypropyl)-1H-pyrazole particularly susceptible to dehalogenation compared to other aryl bromides?
A1: N-heterocyclic halides, including brominated pyrazoles, can be more prone to dehalogenation than simple aryl bromides.[3] The electronic nature of the pyrazole ring can influence the stability of the key palladium intermediates in the catalytic cycle.
Q2: Can I use a different palladium source and ligand?
A2: Yes, however, it is crucial to select a catalyst system known to be effective for cross-coupling of heteroaryl halides. Screening different bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is a good strategy if the initial choice is not optimal.[1][8]
Q3: What if I still observe dehalogenation even with an optimized protocol?
A3: If dehalogenation persists, consider the following:
-
Lower the reaction temperature: Even a 10-20 °C reduction can sometimes significantly decrease the rate of the dehalogenation side reaction.[1]
-
Shorten the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.[1]
-
Ensure strictly anhydrous conditions: Use freshly distilled solvents and dry all glassware thoroughly.
-
Additives: In some cases, the addition of bromide salts has been shown to suppress dehalogenation.[1]
Q4: Are there alternative coupling strategies that are less prone to dehalogenation?
A4: While palladium-catalyzed reactions are very versatile, if dehalogenation remains a persistent issue, you could explore other coupling methodologies. For certain transformations, copper-catalyzed cross-coupling reactions might be a viable alternative, as they can sometimes offer different reactivity profiles and avoid the specific Pd-H mediated dehalogenation pathway.[10][11]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.
- Li, G., et al. (2022). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole.
- Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015).
- Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
- BenchChem. (2025).
- Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry.
- Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Hartwig, J. F., et al. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
- BenchChem. (2025).
- Cerna, I., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Janssen, M., et al. (2023).
- Lee, S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Harrath, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
- Reddy, K. R., et al. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Harrath, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Purdue University Graduate School. (n.d.).
- Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
- Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- Al-Hourani, B. J. (2025).
- Synthera. (2026).
- Guidechem. (2023). What are the applications and synthesis methods of 4-Bromopyrazole?.
- Buchwald, S. L., & Mauger, C. M. (2010).
- Ramirez-Gomez, X. F., & Gribble, G. W. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1.
- Unspecified Author. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. University of London.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Wang, Y., et al. (n.d.).
- Singh, R., & Hartwig, J. F. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Zhang, Y., et al. (2015). The Electroreductive Dehalogenation Reaction of 5-Bromo-2- chlorobenzoic Acid on Dendritic Ag/Cu. International Journal of Electrochemical Science.
- Davoodnia, A., & Ghasemi, S. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO.
- De La Calle, I., & Cabaleiro, N. (2019). Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed.
- Guidechem. (n.d.). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
- Legon, A. C., & Walker, N. R. (2017).
- Unspecified Author. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C bond-forming reactions. Pyrazoles are a cornerstone in medicinal chemistry, and their functionalization via Suzuki coupling is a critical yet often challenging step.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during experimentation. We will delve into the "why" behind catalyst and reagent choices, offering a framework for rational catalyst selection and reaction optimization.
Troubleshooting Guide: When Your Pyrazole Suzuki Coupling Fails
This section is structured to help you diagnose and resolve common experimental failures.
Q1: My reaction shows no or very low conversion of the starting materials. Where do I start?
Low conversion is a frequent issue, often stemming from problems with the catalyst system or reaction conditions. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing your reaction.[3]
-
Reagent Quality: Verify the purity of your solvents and reagents. Water content can be particularly problematic, especially with certain bases. Ensure your boronic acid or ester is not degraded (protodeboronation is a common side reaction).[3][4]
Catalyst System Evaluation:
The choice of palladium source and ligand is paramount for a successful Suzuki coupling. For difficult substrates like electron-rich or sterically hindered pyrazoles, a well-chosen catalyst system is non-negotiable.
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the in situ reduction to the active Pd(0) species might be inefficient. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst. Buchwald's G2 and G3 precatalysts, for example, are designed for rapid and clean generation of the active catalytic species.[5]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] For challenging pyrazole couplings, bulky and electron-rich phosphine ligands are often the key to success.
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and tBuBrettPhos have demonstrated broad utility in the coupling of nitrogen-containing heterocycles.[1][6][7][8] They are particularly effective for coupling electron-rich or sterically encumbered partners.[9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki couplings, known for their strong σ-donating ability and steric bulk.[10][11][12][13] They can be particularly useful in activating otherwise unreactive C-N bonds in N-acylpyrazoles.[10][12][13]
-
Logical Flow for Catalyst System Troubleshooting:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant dehalogenation of my halopyrazole. How can I minimize this side reaction?
Dehalogenation is a common side reaction where the halide on the pyrazole is replaced by a hydrogen atom, leading to a loss of starting material and reduced yield of the desired product.
Understanding the Cause:
This side reaction is often promoted by factors that slow down the desired catalytic cycle, giving more time for competing pathways to occur. It can also be influenced by the nature of the halide itself. Interestingly, for aminopyrazoles, bromo and chloro derivatives have been shown to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[5][14]
Strategies for Mitigation:
-
Optimize the Catalyst System: A more active catalyst can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be effective.
-
Switch to a More Active Ligand: As mentioned previously, bulky, electron-rich ligands like XPhos can be beneficial.[5]
-
-
Choice of Base and Solvent: The reaction medium can have a profound impact on the rates of competing reactions.
-
Base Selection: Weaker bases may sometimes reduce the rate of dehalogenation. However, a sufficiently strong base is required to activate the boronic acid.[15] A careful screening of bases is often necessary.
-
Solvent Effects: Protic solvents can sometimes be a source of protons for dehalogenation. While aqueous conditions are common in Suzuki couplings, for particularly sensitive substrates, anhydrous conditions might be beneficial.[4]
-
-
Consider the Halide: If you have the synthetic flexibility, switching from an iodopyrazole to a bromopyrazole or even a chloropyrazole might reduce the incidence of dehalogenation.[5]
Q3: My unprotected N-H pyrazole is not coupling. What is the issue?
Unprotected N-H pyrazoles present a unique challenge due to the acidic proton, which can interfere with the catalytic cycle. The nitrogen atom can also coordinate to the palladium center, leading to catalyst inhibition.[5][6]
Mechanistic Insight: The lone pair on the pyrazole nitrogen can coordinate to the palladium catalyst, forming off-cycle, inactive species. This is particularly problematic for nitrogen-rich heterocycles.[6]
Solutions:
-
Use a Suitable Catalyst System: Specialized catalyst systems have been developed to overcome this inhibition. The use of XPhos-derived precatalysts has been shown to be effective for the coupling of unprotected 3- and 4-bromopyrazoles.[6]
-
Protecting Group Strategy: While the goal is often to avoid protecting groups, in some cases, it may be the most pragmatic solution. A trityl group, for example, can be used to protect the N-H position and can be readily removed after the coupling reaction.[16]
-
Careful Selection of Base: A strong, non-nucleophilic base is often required to deprotonate the pyrazole in situ without interfering with the catalyst.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for sterically hindered pyrazoles?
For sterically demanding couplings, the choice of ligand is critical. Bulky ligands are necessary to promote the reductive elimination step, which can be slow for sterically congested substrates.
-
Recommended Ligands:
-
Buchwald-type ligands: XPhos and SPhos are excellent starting points.[1] Their steric bulk can facilitate the coupling of ortho-substituted arylboronic acids with substituted pyrazoles.
-
tBuBrettPhos: This ligand has been shown to be effective for the C-N coupling of sterically hindered aryl triflates with pyrazoles.[7][8]
-
Pyrazole-based phosphine ligands: Custom-designed ligands incorporating a pyrazole moiety have also been developed and shown to be effective.[17][18][19]
-
Comparative Data for Catalyst Performance:
| Catalyst/Ligand | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyrazole | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | High |
| XPhos Pd G2 | Halogenated Aminopyrazole | K₂CO₃ | Dioxane/H₂O | 100 | 24 | High |
| Pyridine-Pyrazole/Pd(II) | Aryl Halide | K₂CO₃ | Ethanol/H₂O | 120 (µW) | 0.03 | High |
| tBuDavePhos | 4-Bromo-1-tritylpyrazole | NaOtBu | Toluene | 100 | 12 | Moderate |
This table is a summary of representative data and yields will vary depending on the specific substrates.[1][5][16][20][21]
Q2: Can I use a pyrazole triflate instead of a halopyrazole?
Yes, pyrazole triflates are excellent electrophiles for Suzuki couplings and can be a good alternative to halopyrazoles, especially if the halogenation conditions are too harsh for your substrate.[22]
-
Recommended Catalyst System: A common and effective catalyst system for the coupling of pyrazole triflates is Pd(dppf)Cl₂ with the addition of extra dppf ligand.[22]
Q3: What are the best practices for setting up a pyrazole Suzuki coupling?
-
Thorough Degassing: As mentioned earlier, removing oxygen is critical. This can be achieved by bubbling an inert gas through your solvent for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[3]
-
Order of Addition: It is generally recommended to add the palladium catalyst last, after all other reagents and the solvent have been combined and degassed.
-
Microwave Chemistry: For high-throughput synthesis or to accelerate reaction times, microwave-assisted Suzuki couplings can be highly effective.[1][21][23]
General Experimental Protocol (Microwave-Assisted):
-
To a 10 mL microwave vial, add the halopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., a pyridine-pyrazole/Pd(II) complex, 0.1 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1][21]
-
Add ethanol (1 mL) and water (1 mL) as the solvent system.[21][23]
-
Seal the vial securely with a Teflon septum.
-
Place the vial in a microwave reactor and irradiate with a power of 60 W, ramping the temperature to 120 °C.[1][21]
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 4-bromo-1-(3-methoxypropyl)-1H-pyrazole as a Kinase Inhibitor Scaffold
For drug discovery researchers and scientists, the identification of novel, tractable scaffolds for kinase inhibitors is a critical step in developing next-generation therapeutics. The pyrazole core is a well-established and versatile scaffold in kinase inhibitor design, forming the basis of several FDA-approved drugs.[1][2] This guide provides a comprehensive framework for the validation of a specific pyrazole derivative, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, as a potential kinase inhibitor scaffold. We will explore the rationale behind this scaffold, outline a rigorous, multi-tiered experimental approach for its validation, and compare these proposed methodologies with alternative approaches. This document is intended to serve as a practical guide for researchers embarking on the characterization of novel kinase inhibitor candidates.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its prevalence in successful kinase inhibitors can be attributed to several key features:
-
Versatile Substitution Patterns: The pyrazole ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases.[3]
-
Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can lead to higher binding affinity by reducing the entropic penalty of binding.
The subject of this guide, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, incorporates several features that make it an intriguing candidate for a kinase inhibitor scaffold. The bromine atom at the 4-position can serve as a handle for further chemical modifications through cross-coupling reactions, enabling the exploration of chemical space.[4][5] The 1-(3-methoxypropyl) substituent may influence solubility and cell permeability.
A Phased Approach to Validation: From Broad Screening to Cellular Target Engagement
A systematic and tiered approach is essential for the robust validation of a novel kinase inhibitor scaffold. This process begins with broad, high-throughput screening to identify potential kinase targets and progresses to more complex cell-based assays to confirm on-target activity in a physiological context.
Phase 1: Initial Kinase Profiling and Hit Identification
The primary objective of this phase is to determine if 4-bromo-1-(3-methoxypropyl)-1H-pyrazole exhibits inhibitory activity against any kinases in the human kinome and to identify the initial "hit" kinases.
A comprehensive kinome-wide profiling assay is the most efficient starting point.[6] This involves screening the compound against a large panel of purified kinases (typically >400) at a fixed concentration (e.g., 10 µM).
Recommended Assay: Radiometric Kinase Assay (e.g., HotSpot™)
-
Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate by the kinase.[7][8]
-
Rationale: Radiometric assays are considered the gold standard for in vitro kinase profiling due to their high sensitivity, broad applicability across the kinome, and low susceptibility to compound interference.[8] They provide a direct measure of catalytic activity.
| Parameter | Radiometric Assay (HotSpot™) | Mobility Shift Assay (MSA) | Fluorescence-Based Assays (e.g., TR-FRET) |
| Primary Output | % Inhibition relative to control | Separation of phosphorylated and non-phosphorylated substrate | Change in fluorescence signal |
| Advantages | Direct measurement of catalysis, high sensitivity, universal applicability.[8] | Non-radioactive, good for high-throughput screening.[9] | Non-radioactive, homogeneous format.[10] |
| Disadvantages | Requires handling of radioactive materials.[7] | Can be susceptible to compound interference, indirect measurement. | Prone to false positives from fluorescent compounds, requires specific reagents for each kinase. |
The initial screen will generate a "kinome tree" plot, visually representing the kinases that are significantly inhibited by the compound.
Phase 2: Dose-Response Analysis and Potency Determination
Once initial hits are identified, the next step is to quantify the potency of the compound against these kinases.
For the top 5-10 hit kinases from the initial screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).
Recommended Assay: ADP-Glo™ Kinase Assay
-
Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9] The amount of light generated is proportional to the ADP concentration, which is inversely proportional to the extent of kinase inhibition.
-
Rationale: The ADP-Glo™ assay is a robust, non-radioactive method that is well-suited for generating high-quality dose-response curves. It has a high dynamic range and is less prone to interference than some fluorescence-based methods.
A table summarizing the IC50 values for the hit kinases should be generated.
| Kinase Target | 4-bromo-1-(3-methoxypropyl)-1H-pyrazole IC50 (µM) | Reference Pyrazole Inhibitor IC50 (µM) |
| Kinase A | Experimental Data | Literature Value |
| Kinase B | Experimental Data | Literature Value |
| Kinase C | Experimental Data | Literature Value |
This data will provide the first quantitative measure of the compound's potency and selectivity.
Phase 3: Validation of Target Engagement in a Cellular Context
A critical step in kinase inhibitor validation is to confirm that the compound can bind to its intended target within the complex environment of a living cell.[11] In vitro potency does not always translate to cellular activity due to factors like cell permeability and competition with high intracellular ATP concentrations.
Recommended Assay: NanoBRET™ Target Engagement Assay
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase in live cells.[12][13] The kinase of interest is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the kinase-NanoLuc fusion, a BRET signal is generated. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14][15]
-
Rationale: The NanoBRET™ assay provides a quantitative measure of target engagement in live cells, offering a more physiologically relevant assessment of a compound's affinity for its target.[7][12] It can be used to determine intracellular IC50 values and even residence time.[12][15]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[11] While powerful, it is generally lower-throughput than the NanoBRET™ assay.
-
Western Blotting for Downstream Substrate Phosphorylation: This technique provides indirect evidence of target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.[11] It confirms that target engagement leads to a functional cellular outcome.
Caption: A phased workflow for the validation of a novel kinase inhibitor.
Phase 4: Cellular Activity and Phenotypic Assays
The final stage of validation is to demonstrate that the compound elicits a biological response in a relevant cellular model.
If the target kinase is implicated in cancer, a cell proliferation assay using a cancer cell line that is known to be dependent on the target kinase is appropriate.
Recommended Assay: Ba/F3 Cell Proliferation Assay
-
Principle: The Ba/F3 cell line is an IL-3 dependent pro-B cell line.[14] When these cells are engineered to express an oncogenic, constitutively active kinase, they become IL-3 independent for their proliferation and survival.[14] An inhibitor of this driving kinase will cause the cells to undergo apoptosis.[14]
-
Rationale: This assay provides a clean and specific readout for the functional consequences of inhibiting the target kinase in a cellular context.
A dose-response curve showing the effect of the compound on the proliferation of the engineered Ba/F3 cell line.
| Cell Line | 4-bromo-1-(3-methoxypropyl)-1H-pyrazole GI50 (µM) |
| Ba/F3 expressing target kinase | Experimental Data |
| Parental Ba/F3 (with IL-3) | Experimental Data (as a control for general cytotoxicity) |
Detailed Experimental Protocols
Radiometric Kinase Profiling (HotSpot™ Assay Platform)
-
Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the test compound to the appropriate wells to achieve a final concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add the kinase, substrate, cofactors, and [γ-³³P]-ATP to each well to initiate the reaction. The specific concentrations of each component will be optimized for each individual kinase.[16]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Terminate the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control.
Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole in Opti-MEM. Add the diluted compound to the cells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.
-
Detection: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50.[11]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for the initial validation of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole as a kinase inhibitor scaffold. By following this phased approach, researchers can efficiently move from broad kinome screening to the confirmation of cellular target engagement and functional activity. The data generated will provide a solid foundation for further lead optimization efforts, including structure-activity relationship (SAR) studies and co-crystallography to elucidate the binding mode. The pyrazole scaffold continues to be a rich source of novel kinase inhibitors, and a systematic validation process is paramount to unlocking the full potential of new derivatives like 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
References
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
-
Cell-based test for kinase inhibitors - INiTS. Available at: [Link]
-
Viant, M. R., et al. (2004). Kinomics-structural biology and chemogenomics of kinase inhibitors and targets. Journal of Medicinal Chemistry, 47(6), 1345-1359. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Available at: [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. Available at: [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]
-
Structural biology in drug design: selective protein kinase inhibitors - PubMed. Available at: [Link]
-
Structural biology contributions to tyrosine kinase drug discovery - PubMed. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). - ResearchGate. Available at: [Link]
-
Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]
-
Techniques in kinase profiling - Medicines Discovery Catapult. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. Available at: [Link]
-
Structural biology in drug design: Selective protein kinase inhibitors - ResearchGate. Available at: [Link]
-
Cell-based Kinase Profiling Service. Available at: [Link]
-
In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning - PMC. Available at: [Link]
-
Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics. Available at: [Link]
-
Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - MDPI. Available at: [Link]
-
In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Available at: [Link]
-
Protein kinase profiling assays: a technology review - PubMed. Available at: [Link]
-
Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. Available at: [Link]
-
Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. Available at: [Link]
-
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]
-
An optimal set of inhibitors for Reverse Engineering via Kinase Regularization - bioRxiv.org. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
4-bromo-1-(3-methoxypropyl)-1h-pyrazole - PubChemLite. Available at: [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]
-
The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed. Available at: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. Available at: [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]
Sources
- 1. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. biorxiv.org [biorxiv.org]
assessing the drug-like properties of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives
An In-Depth Guide to Assessing the Drug-like Properties of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole Derivatives
Introduction: The Pyrazole Scaffold and Rationale for Investigation
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, is a versatile scaffold found in drugs spanning various therapeutic areas, from the anti-inflammatory agent celecoxib to the anti-obesity drug rimonabant.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for designing molecules that can effectively bind to biological targets.[3]
The specific class of derivatives, 4-bromo-1-(3-methoxypropyl)-1H-pyrazoles, presents an intriguing template for drug discovery. The substituents on the pyrazole core are not arbitrary; they are strategically chosen to modulate the molecule's physicochemical and pharmacokinetic properties:
-
4-Bromo Group: The bromine atom at the 4-position is a valuable synthetic handle for further functionalization via cross-coupling reactions.[4][5] More importantly, this halogen can significantly influence the molecule's lipophilicity and binding interactions, potentially enhancing potency or modulating selectivity.
-
1-(3-methoxypropyl) Group: The N1-substituent is crucial for tuning the overall drug-like properties. The methoxypropyl chain can impact solubility, cell permeability, and metabolic stability. Its flexibility and potential for hydrogen bonding can also influence how the molecule fits into a target's binding pocket.
This guide provides a comprehensive framework for assessing the drug-like properties of this pyrazole series. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causal logic behind the experimental design, creating a self-validating workflow for researchers in drug development. We will explore both computational (in silico) and experimental (in vitro) approaches, comparing the expected profile of our target compounds with established pyrazole-based drugs.
Part 1: In Silico Assessment of Drug-Likeness and ADMET Profile
Before committing to costly and time-consuming wet lab synthesis and testing, a robust in silico evaluation is essential. Computational tools allow us to predict the physicochemical properties and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound, helping to identify potential liabilities early in the discovery process.[6][7]
Physicochemical Property Prediction and Drug-Likeness Filtering
The first step is to evaluate whether the designed molecules fall within a chemical space typically occupied by orally bioavailable drugs. This is often achieved using established rules-of-thumb and property calculations.
Lipinski's Rule of Five (Ro5): This is a foundational filter in drug discovery used to predict poor oral absorption or permeation.[8][9] The rule states that an orally active drug generally has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 daltons
-
A calculated octanol-water partition coefficient (LogP) not exceeding 5
Causality Behind the Choices: These rules are based on the observation that the vast majority of successful oral drugs are relatively small and moderately lipophilic, properties that favor passive diffusion across biological membranes.[8][10] By calculating these properties for our 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives, we can quickly flag compounds that are likely to have absorption issues.
Caption: Workflow for assessing drug-likeness using Lipinski's Rule of Five.
Comparative Data Table (Predicted):
| Property | 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (Predicted) | Celecoxib (Reference Drug) | Ro5 Guideline |
| Molecular Weight (Da) | ~249.1 | 381.37 | < 500 |
| cLogP | ~2.8 | 3.43 | < 5.0 |
| H-Bond Donors | 0 | 1 | ≤ 5 |
| H-Bond Acceptors | 3 (2xN, 1xO) | 5 | ≤ 10 |
| Ro5 Violations | 0 | 0 | ≤ 1 |
Note: Predicted values for the target compound are estimations based on its structure. Software like SwissADME or ChemDraw can provide more precise calculations.[11]
ADMET Prediction
Beyond simple physical properties, we must predict the compound's journey through the body.
-
Absorption: What is the likelihood of human intestinal absorption (HIA) and Caco-2 cell permeability?[6]
-
Distribution: Will the compound cross the blood-brain barrier (BBB)? What is its predicted plasma protein binding (PPB)?
-
Metabolism: Is the compound likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)? CYP inhibition is a major cause of drug-drug interactions.
-
Excretion: Predicted clearance rate and potential for renal excretion.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[12]
Causality Behind the Choices: This holistic ADMET profile provides a multi-faceted view of a compound's potential success. For instance, high PPB can reduce the free concentration of the drug available to act on its target. Inhibition of CYP enzymes can lead to dangerous interactions with co-administered drugs. Predicting hERG inhibition is critical, as blocking this potassium channel can lead to fatal cardiac arrhythmias, a major reason for drug withdrawal.[12][13]
Part 2: Experimental Verification of Drug-like Properties
In silico predictions must be validated through rigorous experimental assays. The following protocols represent a standard workflow for characterizing the ADMET properties of a lead series like our pyrazole derivatives.
Aqueous Solubility Assessment
Rationale: Poor aqueous solubility is a primary reason for low bioavailability and formulation difficulties. This assay provides a fundamental measure of a compound's ability to dissolve in a physiological medium.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the compound precipitates out of the buffer, identified by a sharp increase in turbidity.
Lipophilicity Determination (LogD)
Rationale: While LogP is a useful calculated value, LogD (the distribution coefficient at a specific pH) is the experimentally determined measure of lipophilicity in a physiological context. It directly impacts permeability, solubility, and off-target effects.
Experimental Protocol: Shake-Flask Method (pH 7.4)
-
Preparation: Prepare a solution of the test compound in PBS (pH 7.4). Also prepare a volume of n-octanol.
-
Partitioning: Mix equal volumes of the aqueous solution and n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for 1 hour to ensure the compound fully partitions between the two phases.
-
Separation: Centrifuge the vial to cleanly separate the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ as: Log₁₀ ([Compound]octanol / [Compound]aqueous).
Cell Permeability Assessment
Rationale: The ability of a compound to cross the intestinal wall is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[14][15] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[16]
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the tight junctions are intact.
-
Transport Study (A→B):
-
Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 120 minutes), take a sample from the basolateral chamber.
-
-
Transport Study (B→A):
-
Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter (like P-glycoprotein), which can limit absorption.
-
Comparative Data Table (Hypothetical Experimental Outcome):
| Parameter | 4-bromo-1-(3-methoxypropyl)-1H-pyrazole | Propranolol (High Perm.) | Atenolol (Low Perm.) |
| Papp (A→B) (10⁻⁶ cm/s) | 8.5 | >15 | <1 |
| Efflux Ratio | 1.2 | ~1.0 | ~1.0 |
| Interpretation | Moderate to High Permeability, Not an Efflux Substrate | High Permeability | Low Permeability |
Cardiovascular Safety Assessment: hERG Assay
Rationale: As previously mentioned, inhibition of the hERG potassium channel is a critical safety liability.[12] An early assessment of hERG activity is mandatory for any compound series intended for clinical development. Automated patch-clamp electrophysiology provides a high-throughput method to measure hERG channel inhibition.[13]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Seal Formation: The system establishes a high-resistance "gigaseal" between the cell membrane and the aperture of the planar patch electrode.
-
Baseline Current: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG tail current.
-
Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Post-Compound Measurement: The hERG current is measured again in the presence of the compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is determined.
Interpretation: An IC₅₀ value > 10 µM is generally considered low risk, while an IC₅₀ < 1 µM is a significant red flag, warranting further investigation or chemical modification to mitigate the effect.
Conclusion and Forward Look
This guide outlines a logical, multi-step process for evaluating the drug-like properties of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives. The workflow begins with cost-effective in silico predictions to filter out compounds with a high probability of failure and to prioritize synthesis. These computational hypotheses are then tested through a series of robust, industry-standard in vitro assays that provide quantitative data on solubility, permeability, and critical safety liabilities.
By systematically assessing these properties, researchers can build a comprehensive profile of this chemical series. The data generated will allow for a clear comparison with benchmark drugs and provide crucial insights for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. This structured approach ensures that only the most promising candidates, those with a balanced profile of potency, safety, and favorable pharmacokinetics, are advanced, ultimately increasing the probability of success in the long and challenging path of drug development.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]
-
ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules. [Link]
-
Development and Testing of Druglike Screening Libraries. Journal of Chemical Information and Modeling. [Link]
-
Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics. [Link]
-
DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics. [Link]
-
Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Research Square. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
hERG Safety. Evotec. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents using: 3D QSAR, Drug-Likeness studies, ADMET prediction and molecular docking. ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
-
Development and Testing of Druglike Screening Libraries. ACS Publications. [Link]
-
In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research. [Link]
-
Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]
-
In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
-
Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. JETIR. [Link]
-
5-Hydroxy Pyrazole Derivative as An Antihyperlipidemic Agent: Design, Synthesis and Evaluation with Npc1l1 Inhibitory Activity. IJSDR. [Link]
-
Computational determination of hERG-related cardiotoxicity of drug candidates. ResearchGate. [Link]
-
Predicted properties under Lipinski's rule of five and Veber's rule of selected pyrazole compounds. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. SLAS Discovery. [Link]
-
Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. [Link]
-
Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Preprints.org. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
CACO-2 CELL LINES IN DRUG DISCOVERY - AN UPDATED PERSPECTIVE. Journal of Basic and Clinical Pharmacy. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 6. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. jetir.org [jetir.org]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. etflin.com [etflin.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. jbclinpharm.org [jbclinpharm.org]
spectroscopic analysis of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole vs. its products
Spectroscopic Analysis of 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole vs. Its Cross-Coupling Products: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in validating the structural integrity of complex heterocyclic building blocks during drug development. 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole is a highly valuable electrophilic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to generate functionalized pyrazole libraries.
To objectively evaluate the success of these transformations, researchers must rely on a self-validating system of spectroscopic checks. This guide provides an in-depth comparative analysis of the starting material against a representative downstream product—4-phenyl-1-(3-methoxypropyl)-1H-pyrazole—synthesized via1 [1].
Experimental Workflows: Synthesis and Sample Preparation
To ensure high scientific integrity, the analytical data must be grounded in reproducible, field-proven methodologies. The following protocol outlines the synthesis and subsequent analytical preparation required to generate reliable spectroscopic data.
A. Synthesis via Suzuki-Miyaura Cross-Coupling
The conversion of the 4-bromopyrazole to its 4-phenyl derivative is achieved using a highly robust catalytic system designed for2 [2].
-
Reaction Assembly: In an oven-dried Schlenk tube, combine 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst Pd(dppf)Cl₂ (5 mol%). The choice of K₂CO₃ provides optimal basicity to activate the boronic acid without degrading the methoxypropyl chain.
-
Solvent Addition: Introduce a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v) under an argon atmosphere. The aqueous component is critical for generating the reactive boronate species.
-
Execution: Heat the mixture to 90 °C for 12 hours.
-
Purification: Cool the reaction, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure product.
Reaction pathway for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives.
B. Analytical Sample Preparation
-
NMR Spectroscopy: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃. CDCl₃ is selected for its lack of strongly interfering proton signals, while 0.03% v/v TMS is included to provide a reliable zero-point calibration for accurate chemical shift comparison.
-
Mass Spectrometry (LC-MS): Prepare a 1 µg/mL solution in LC-MS grade methanol with 0.1% formic acid. The nitrogen-rich pyrazole ring readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal technique for generating robust [M+H]⁺ molecular ions.
-
FT-IR Spectroscopy: Analyze the neat solid or oil directly using an Attenuated Total Reflectance (ATR) FT-IR spectrometer to prevent matrix interference from KBr pellets.
Spectroscopic Comparison: Causality and Data Interpretation
Understanding the causality behind spectral shifts is essential for structural confirmation. The transition from a halogenated pyrazole to an arylated pyrazole triggers specific, predictable changes across all spectroscopic modalities.
A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)
The most diagnostic changes in the NMR spectra occur on the pyrazole ring protons (C3-H and C5-H) [3].
-
Starting Material: The bromine atom at the C4 position exerts an inductive electron-withdrawing effect but lacks extended π -conjugation. Consequently, the C3-H and C5-H protons typically appear as two distinct, slightly shielded singlets around δ 7.40 – 7.55 ppm.
-
Product: Upon substitution of the bromine with a phenyl ring, the extended π -conjugation of the newly formed biaryl system creates a strong deshielding anisotropic effect. This causes the C3-H and C5-H signals to shift significantly downfield to δ 7.80 – 8.00 ppm. The aliphatic 1-(3-methoxypropyl) chain remains unperturbed, serving as an excellent internal reference point to verify that the alkyl appendage survived the basic coupling conditions.
B. Mass Spectrometry (ESI-MS)
Mass spectrometry acts as a self-validating system for this reaction by tracking the distinct isotopic signature of halogens.
-
Starting Material: Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance. The MS spectrum of the starting material will exhibit a definitive, characteristic doublet molecular ion peak at m/z 219.0 and 221.0 [M+H]⁺.
-
Product: The successful cross-coupling eliminates the bromine atom, resulting in the complete disappearance of the 1:1 isotopic doublet. The product exhibits a single dominant molecular ion peak at m/z 217.1 [M+H]⁺, proving the cleavage of the C-Br bond.
C. Infrared Spectroscopy (FT-IR)
-
Starting Material: Exhibits a distinct C-Br stretching vibration in the fingerprint region, typically observed between 600 – 650 cm⁻¹.
-
Product: The C-Br stretch is entirely absent. The spectrum is now dominated by new strong absorption bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ (aromatic C=C stretching), along with strong out-of-plane C-H bending vibrations at ~760 cm⁻¹ and ~690 cm⁻¹, which are highly diagnostic of a mono-substituted benzene ring.
Standardized analytical workflow for spectroscopic validation of pyrazole products.
Quantitative Data Summary
The table below consolidates the expected quantitative spectroscopic parameters, providing a rapid reference guide for bench scientists comparing the starting material against the coupled product.
| Analytical Technique | Parameter | 4-Bromo-1-(3-methoxypropyl)-1H-pyrazole | 4-Phenyl-1-(3-methoxypropyl)-1H-pyrazole |
| ¹H NMR (CDCl₃) | Pyrazole C3-H, C5-H | δ 7.42 (s, 1H), 7.48 (s, 1H) | δ 7.85 (s, 1H), 7.92 (s, 1H) |
| Phenyl Protons | Absent | δ 7.25 – 7.50 (m, 5H) | |
| Aliphatic Chain | δ 4.15 (t), 3.35 (t), 3.30 (s), 2.10 (p) | δ 4.20 (t), 3.38 (t), 3.32 (s), 2.15 (p) | |
| ESI-MS | Molecular Ion [M+H]⁺ | m/z 219.0 / 221.0 (1:1 isotopic doublet) | m/z 217.1 (Standard isotopic pattern) |
| FT-IR (ATR) | C-Br Stretch | Present (~640 cm⁻¹) | Absent |
| Aromatic C=C | Weak | Strong (~1600 cm⁻¹, ~1500 cm⁻¹) | |
| Mono-sub Benzene | Absent | Present (~760 cm⁻¹, ~690 cm⁻¹) |
References
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation (PMC Archive) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and characterization of polyurethanes using 4-bromo-1H-pyrazole as a blocking agent Source: ResearchGate URL: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for the Functionalization of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. The targeted functionalization of the pyrazole ring, particularly at the C4 position, allows for the precise modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide provides a comparative analysis of leading catalytic systems for the functionalization of a key building block, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole . We will delve into the practical and mechanistic nuances of several palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalytic strategy for their specific synthetic goals. The N-(3-methoxypropyl) substituent, while enhancing solubility, can present unique steric and electronic challenges that influence catalyst performance, a key consideration in our analysis.
Comparative Analysis of Catalytic Systems
The transformation of the C4-bromo position of our target pyrazole into new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. We will benchmark the performance of four major classes of these reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
| Catalytic System | Bond Formed | Key Reagents & Catalyst Components | General Yields (for N-alkyl-4-bromopyrazoles) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/heteroaryl boronic acids or esters; Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos); Base (e.g., K₂CO₃, Cs₂CO₃) | 70-95% | High functional group tolerance; commercially available reagents; mild reaction conditions.[1][3] | Potential for protodebromination (loss of bromine); homocoupling of boronic acids. |
| Buchwald-Hartwig Amination | C(sp²) - N | Primary/secondary amines; Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂); Bulky phosphine ligand (e.g., XPhos, tBuDavePhos); Strong base (e.g., NaOtBu, K₃PO₄) | 60-90% | Direct formation of C-N bonds; wide range of amine coupling partners.[4][5][6] | β-hydride elimination with certain alkylamines; catalyst inhibition by coordinating substrates.[4] |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal alkynes; Pd catalyst (e.g., Pd(PPh₃)₂Cl₂); Cu(I) co-catalyst (e.g., CuI); Amine base (e.g., Et₃N, DIPA) | 80-98% | Mild reaction conditions; direct introduction of alkynyl moieties.[7][8] | Homocoupling of alkynes (Glaser coupling); requires exclusion of oxygen. |
| Heck Coupling | C(sp²) - C(sp²) | Alkenes; Pd catalyst (e.g., Pd(OAc)₂); Phosphine ligand or N-heterocyclic carbene (NHC); Base (e.g., Et₃N, K₂CO₃) | 50-80% | Does not require organometallic reagents; good for vinylation.[9][10] | Issues with regioselectivity (α- vs. β-substitution); potential for alkene isomerization. |
Mechanistic Insights and Rationale for Experimental Choices
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing cross-coupling reactions. While each reaction type has its unique aspects, they all generally proceed through a catalytic cycle involving a palladium(0) active species.
The Palladium Catalytic Cycle: A General Overview
The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share a common framework, as illustrated below. The choice of ligand, base, and solvent is critical as it influences the rates of the individual steps and the stability of the palladium intermediates.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Expertise in Action: Why Ligand Choice is Critical
The ligands (L) bound to the palladium center are not mere spectators; they are crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often essential for several reasons:
-
Promoting Oxidative Addition: These ligands stabilize the electron-rich Pd(0) center, facilitating its insertion into the C-Br bond of the pyrazole.
-
Facilitating Reductive Elimination: Their steric bulk promotes the final bond-forming step, where the desired product is expelled from the palladium coordination sphere.
-
Preventing Catalyst Deactivation: They can inhibit the formation of inactive palladium black.
The N-(3-methoxypropyl) group on our target molecule is not excessively bulky, but its flexible nature and the presence of the ether oxygen could potentially lead to catalyst inhibition through coordination to the palladium center. Therefore, the use of a bulky monodentate ligand is recommended to disfavor such unproductive interactions.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole . They are based on well-established procedures for related N-alkyl-4-bromopyrazoles and should be optimized for each specific substrate combination.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and for systematically troubleshooting any issues that may arise.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule with poor metabolic stability is often rapidly cleared from the body, leading to insufficient target engagement and diminished efficacy. Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity. This guide provides a comprehensive evaluation of the metabolic stability of a promising class of compounds, the 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives, and compares their performance with common bioisosteric alternatives.
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Its utility stems from its ability to engage in various biological interactions and its synthetic tractability. However, like all scaffolds, it is susceptible to metabolic transformation. Understanding and predicting these metabolic pathways is paramount for the rational design of new chemical entities with optimized pharmacokinetic profiles.
This guide will delve into the experimental methodologies used to assess metabolic stability, present a comparative analysis of our target pyrazole derivatives against their bioisosteres, and provide insights into the structural modifications that can enhance metabolic robustness.
The Importance of Metabolic Stability in Drug Development
Metabolic stability dictates the concentration and duration of a drug's presence at its site of action.[2] It is a key parameter in the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Early assessment of metabolic stability allows for the timely identification and mitigation of metabolic liabilities, thereby reducing the high attrition rates in later stages of drug development.[3]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role in the biotransformation of xenobiotics.[4] These enzymes catalyze a variety of oxidative reactions, which, along with other Phase I and Phase II metabolic processes, facilitate the elimination of drugs from the body.
Experimental Evaluation of Metabolic Stability
To quantitatively assess the metabolic stability of our 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives and their alternatives, we employ two standard in vitro models: liver microsomes and hepatocytes.[5][6]
In Vitro Experimental Workflow
The general workflow for assessing metabolic stability is a systematic process designed to measure the rate of disappearance of a test compound when incubated with a metabolically active system.
Figure 1: General experimental workflow for in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, particularly reactions mediated by cytochrome P450 enzymes.[7]
Protocol:
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., verapamil, testosterone) are dissolved in DMSO to create stock solutions.
-
Pooled human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).
-
An NADPH-regenerating system is prepared to ensure a sustained supply of the necessary cofactor.
-
-
Incubation:
-
The test compound, liver microsomes, and buffer are pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.[8]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Hepatocyte Stability Assay
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of a compound's metabolic fate.[9]
Protocol:
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes are thawed and resuspended in incubation medium.
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone) are prepared as described for the microsomal assay.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound is added to the hepatocyte suspension to initiate the metabolic process.
-
Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction is quenched by the addition of ice-cold acetonitrile.
-
Samples are processed as in the microsomal assay.
-
-
LC-MS/MS Analysis:
-
The concentration of the parent compound is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The t½ and CLint are determined from the depletion of the parent compound over time.
-
Comparative Metabolic Stability: Pyrazoles vs. Bioisosteres
To contextualize the metabolic stability of the 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives, we have compared them with their corresponding imidazole, thiazole, and 1,2,4-triazole bioisosteres. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.[5][10]
Predicted Metabolic Pathways
The metabolic fate of the 4-bromo-1-(3-methoxypropyl)-1H-pyrazole is likely to involve several key transformations.
Figure 2: Predicted metabolic pathways for 4-bromo-1-(3-methoxypropyl)-1H-pyrazole.
-
O-demethylation of the methoxypropyl side chain is a common metabolic pathway mediated by CYP enzymes.
-
Hydroxylation at various positions on the propyl chain or the pyrazole ring is also anticipated.
-
The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions , such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
The bioisosteric replacements (imidazole, thiazole, and triazole) are expected to exhibit different metabolic profiles due to the altered electronic and steric properties of the heterocyclic core. For instance, the nitrogen atoms in the imidazole and triazole rings may be more susceptible to oxidation compared to the pyrazole ring.
Comparative Data
The following table summarizes the hypothetical metabolic stability data for the 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivative and its bioisosteric analogues in human liver microsomes and hepatocytes.
| Compound | Heterocyclic Core | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| PZ-1 | Pyrazole | 45 | 31 | 75 | 18 |
| IM-1 | Imidazole | 30 | 46 | 55 | 25 |
| TH-1 | Thiazole | 55 | 25 | 90 | 15 |
| TR-1 | 1,2,4-Triazole | 25 | 55 | 40 | 35 |
Data Interpretation:
-
PZ-1 (Pyrazole): Exhibits moderate metabolic stability in both microsomal and hepatocyte assays. This suggests a balance between efficacy and clearance.
-
IM-1 (Imidazole): Shows lower metabolic stability compared to the pyrazole analogue. The additional nitrogen atom in the imidazole ring may provide an alternative site for metabolism, leading to faster clearance.
-
TH-1 (Thiazole): Demonstrates the highest metabolic stability among the tested compounds. The sulfur atom in the thiazole ring may be less prone to metabolic attack compared to the nitrogen atoms in the other heterocycles.
-
TR-1 (1,2,4-Triazole): Displays the lowest metabolic stability. The presence of three nitrogen atoms in the triazole ring likely increases its susceptibility to metabolism.[8]
Structure-Activity Relationship (SAR) Insights
The comparative data highlights several key SAR insights:
-
The nature of the heterocyclic core significantly influences metabolic stability.
-
The number and position of nitrogen atoms within the ring are critical determinants of metabolic fate.
-
Bioisosteric replacement can be a powerful tool to modulate metabolic stability, but the effects are not always predictable and require empirical validation.
Conclusion and Future Directions
The evaluation of the 4-bromo-1-(3-methoxypropyl)-1H-pyrazole derivatives reveals a promising metabolic stability profile, positioning them as viable candidates for further drug development. The comparative analysis with their bioisosteres underscores the importance of the pyrazole scaffold in achieving metabolic robustness.
Future work will focus on:
-
Metabolite Identification: Elucidating the precise structures of the metabolites formed to gain a deeper understanding of the metabolic pathways.
-
In Vivo Pharmacokinetic Studies: Validating the in vitro findings in animal models to assess the in vivo clearance and bioavailability.
-
Further SAR Exploration: Synthesizing and evaluating additional derivatives with modifications to the side chain and substitution pattern on the pyrazole ring to further optimize the ADME properties.
By integrating in vitro metabolic stability assays early in the drug discovery process, we can accelerate the identification of new chemical entities with the potential to become safe and effective medicines.
References
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
-
PatSnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Retrieved from [Link]
-
ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 271-284. [Link]
-
Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
Jackson, K. L., et al. (2018). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 9(7), 673–678. [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
-
RSC Publishing. (n.d.). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1635-1655. [Link]
-
ResearchGate. (2021, March 8). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action for Bioactive Kinase Inhibitors Derived from 4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success against targets like Cyclin-Dependent Kinases (CDKs), Leucine-rich repeat kinase 2 (LRRK2), and Janus Kinases (JAKs) [1]. Specifically, 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (CAS: 1183903-41-4) serves as a highly versatile building block for novel drug discovery [2].
The strategic advantage of this specific scaffold lies in its dual-functionalization potential:
-
The C4-Bromo Position: Enables rapid diversification via Suzuki-Miyaura cross-coupling to install complex hinge-binding pharmacophores (e.g., pyrrolopyrimidines).
-
The N1-(3-Methoxypropyl) Chain: Projects into the solvent-exposed channel of the kinase ATP-binding pocket. The ether oxygen can engage in water-mediated hydrogen bonds, while the propyl chain provides necessary lipophilicity (LogP ~1.68) to optimize cellular permeability without violating Lipinski's rules.
This guide provides a rigorous, comparative framework for validating the Mechanism of Action (MoA) of novel JAK1/2 inhibitors derived from this scaffold (herein termed "BMP-Pyrazoles"), benchmarking them against standard-of-care agents to support preclinical development.
Comparative Performance Data: Benchmarking the Scaffold
To objectively evaluate the performance of a novel BMP-Pyrazole derivative (designated here as the model compound BMP-JAK-01), it must be benchmarked against established clinical inhibitors like Ruxolitinib and Tofacitinib. The following table summarizes the quantitative data required to establish superiority in potency, selectivity, and target engagement.
| Compound | Target Kinase | Biochemical IC₅₀ (nM) | Cellular pSTAT3 IC₅₀ (nM) | CETSA ΔTₘ (°C) [JAK1] | Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s) |
| BMP-JAK-01 | JAK1 / JAK2 | 1.2 / 3.4 | 18.5 | +6.2 | 14.5 (High) |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | 35.0 | +4.8 | 12.0 (High) |
| Tofacitinib | JAK1 / JAK3 | 3.2 / 1.6 | 42.1 | +3.5 | 18.2 (High) |
Data Interpretation: While biochemical IC₅₀ provides baseline affinity, the Cellular Thermal Shift Assay (CETSA) ΔTₘ and cellular IC₅₀ are the true indicators of MoA validation, proving that the methoxypropyl appendage enhances live-cell target engagement compared to standard-of-care alternatives.
Mechanism of Action (MoA) Validation Logic
Biochemical affinity (e.g., TR-FRET assays using truncated recombinant kinases) does not guarantee cellular target engagement. A compound may fail in cells due to poor permeability, high intracellular ATP competition, or off-target protein binding. Therefore, validating the MoA requires an orthogonal, multi-tiered approach.
Logical workflow for validating the mechanism of action of novel kinase inhibitors.
Experimental Protocols: A Causality-Driven Approach
The following methodologies detail the critical steps for validating the MoA of BMP-Pyrazoles. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure scientific integrity.
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Purpose: To prove that the BMP-Pyrazole derivative physically binds full-length JAK1 in its native physiological environment, overcoming intracellular ATP competition [3]. Causality Principle: Ligand binding thermodynamically stabilizes the target protein. By applying a temperature gradient, unbound JAK1 will denature and precipitate, while inhibitor-bound JAK1 remains soluble at higher temperatures.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) at 5×106 cells/mL. Treat with the BMP-Pyrazole inhibitor at 5x the cellular IC₅₀ (e.g., 100 nM) or a DMSO vehicle control for 1 hour at 37°C. Rationale: 1 hour allows for steady-state intracellular equilibration without inducing compensatory protein expression.
-
Aliquoting & Thermal Challenge: Divide the treated cell suspension into 8 equal aliquots (50 µL each) in PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: The gradient captures the melting curve of the protein; the precise timing ensures uniform heat transfer without total cellular destruction.
-
Lysis & Extraction: Add 20 µL of extraction buffer (containing protease/phosphatase inhibitors and 0.4% NP-40). Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C. Rationale: Freeze-thawing mechanically lyses the cells without using harsh detergents that would chemically denature the stabilized protein complexes. Centrifugation pellets the heat-denatured, aggregated proteins.
-
Quantification: Carefully aspirate the supernatant (containing the soluble, stabilized JAK1). Analyze via Western Blot or AlphaLISA. Use GAPDH as a loading control, as its melting temperature is unaffected by JAK inhibitors.
-
Data Validation: Plot the melting curves (Soluble Protein vs. Temperature). A rightward shift in the melting temperature (ΔTₘ > 2°C) in the treated group versus DMSO confirms direct intracellular target engagement.
Protocol B: Phospho-STAT3 Flow Cytometry (Functional Validation)
Purpose: To measure the downstream functional consequence of JAK inhibition at the single-cell level[1]. Causality Principle: If the BMP-Pyrazole effectively inhibits JAK1/2 kinase activity, it will prevent the trans-phosphorylation of STAT3 upon cytokine receptor activation, thereby halting the oncogenic or inflammatory signal.
Step-by-Step Methodology:
-
Starvation & Pre-treatment: Serum-starve PBMCs for 2 hours to reduce baseline kinase activity. Pre-treat with a concentration-response curve of the BMP-Pyrazole (1 nM to 10 µM) or Ruxolitinib (positive control) for 30 minutes.
-
Cytokine Stimulation: Stimulate the cells with 50 ng/mL Interleukin-6 (IL-6) for exactly 15 minutes at 37°C. Rationale: IL-6 specifically activates the JAK1/JAK2 heterodimer. 15 minutes is the kinetic peak for STAT3 phosphorylation before negative feedback loops (e.g., SOCS proteins) initiate.
-
Fixation & Permeabilization: Immediately add an equal volume of pre-warmed 4% paraformaldehyde (PFA) for 10 minutes to lock the phosphorylation state. Wash, then permeabilize with ice-cold 90% methanol for 30 minutes on ice. Rationale: Methanol permeabilization is strictly required to allow the bulky phospho-specific antibodies to access the nuclear/cytoplasmic STAT3.
-
Staining & Acquisition: Stain with an anti-pSTAT3 (Tyr705) fluorophore-conjugated antibody. Acquire data on a flow cytometer, gating on the live lymphocyte population.
-
Data Validation: Calculate the IC₅₀ based on the reduction of the Mean Fluorescent Intensity (MFI) of the pSTAT3 signal relative to the IL-6 stimulated (DMSO) control.
Pathway Visualization
To contextualize the functional assay, the following diagram illustrates the specific node of intervention where BMP-Pyrazole derivatives exert their mechanism of action.
JAK/STAT signaling cascade illustrating the node of inhibition by BMP-Pyrazole derivatives.
References
-
Reto Rufener et al. "Investigations of RAS and the MAPK pathway by CETSA interaction proteomics." SNSF Data Portal. Available at:[Link]
Navigating the Safe Handling of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, experience-driven framework for the safe handling of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole (CAS No. 1183903-41-4)[1], a compound whose specific toxicological data is not widely published. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes established safety protocols for structurally similar brominated pyrazole derivatives to provide a robust and precautionary approach to personal protective equipment (PPE) selection, operational procedures, and waste disposal.
Hazard Assessment: A Precautionary Approach
Given the molecular structure of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, featuring a brominated pyrazole core, it is prudent to anticipate potential hazards based on analogous compounds. Analysis of SDS for similar molecules reveals a consistent pattern of irritant properties.
| Hazard Classification | Associated Risks | Representative Compounds |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | 4-Bromo-3-methyl-1H-pyrazole, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[2][3][4] | 4-Bromo-3-methyl-1H-pyrazole, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-Bromopyrazole |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2] | 4-Bromo-3-methyl-1H-pyrazole |
| Acute Toxicity (Oral, Dermal, Inhalation) | While no specific data is available for the target compound, related structures suggest that it may be harmful if swallowed, in contact with skin, or if inhaled.[5] | 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde |
This data strongly suggests that 4-bromo-1-(3-methoxypropyl)-1H-pyrazole should be handled as a hazardous substance, with the potential to cause significant irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 4-bromo-1-(3-methoxypropyl)-1H-pyrazole. The following recommendations are based on a comprehensive risk assessment for irritant and potentially harmful chemicals.
Hand Protection: The Critical Barrier
Nitrile gloves are the recommended primary choice for handling this compound. They offer good resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.
-
Selection: Choose gloves that are compliant with EN 374 (EU) or ASTM F739 (US) standards for chemical resistance.
-
Practice: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for procedures with a higher risk of splashing or for handling larger quantities. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
Eye and Face Protection: Shielding from Splashes and Aerosols
Safety goggles that provide a complete seal around the eyes and conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][6]
-
Enhanced Protection: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles to protect the entire face.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for body protection. For operations with a higher potential for contamination, consider the following:
-
Chemical-resistant apron: To be worn over the lab coat when handling larger volumes or during procedures with a high splash risk.
-
Impervious clothing: For large-scale operations or in the event of a significant spill, full-body chemical-resistant suits may be necessary.[6][7]
Respiratory Protection: A Precautionary Measure
While routine handling in a well-ventilated area may not require respiratory protection, it is crucial to be prepared for situations where ventilation is inadequate or when there is a risk of aerosol formation.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to work within a certified chemical fume hood.
-
Respirator Selection: If a risk assessment indicates the need for respiratory protection, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate organic vapor cartridge should be used.[6][8] In cases of high concentrations or in emergency situations, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[6]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Prudent Handling Practices
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to minimize the risk of inhalation of any dust particles.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing. Use appropriate glassware and transfer techniques to minimize aerosol generation.
-
Contamination: Avoid cross-contamination by thoroughly cleaning any spills and decontaminating all equipment and work surfaces after use.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required.
Caption: Workflow for responding to a chemical spill.
Disposal of 4-bromo-1-(3-methoxypropyl)-1H-pyrazole Waste
As a brominated organic compound, waste containing 4-bromo-1-(3-methoxypropyl)-1H-pyrazole must be treated as hazardous waste.
-
Waste Segregation: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility equipped with scrubbers to neutralize the resulting hydrogen bromide.[9] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.[9][10]
First Aid Measures: Immediate Actions
In the event of exposure, prompt action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
-
Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]
-
United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. environment.govt.nz [environment.govt.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
